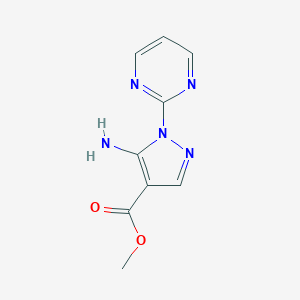

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrazoles, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mécanisme D'action

The mechanism of action of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

Triazolo[1,5-a]pyrimidine: Known for its neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound in the development of targeted cancer therapies .

Activité Biologique

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a pyrimidine moiety and a methyl ester group. The synthesis typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Common methods include:

- Reagents : Hydrazine, α,β-unsaturated carbonyl compounds.

- Conditions : Acidic or basic environments, often utilizing solvents like ethanol or methanol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation focused on a series of derivatives, including this compound, which were designed to inhibit fibroblast growth factor receptors (FGFRs). The representative compound demonstrated significant inhibitory activity against various cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung) | 19 |

| SNU-16 (Gastric) | 59 |

| KATO III (Gastric) | 73 |

These findings suggest that the compound can effectively suppress tumor cell proliferation through covalent binding to FGFRs, including gatekeeper mutants, which are often associated with drug resistance in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Research indicates that related pyrazole derivatives can inhibit key inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNFα) and mitogen-activated protein kinases (MAPKs). These compounds have been associated with reduced phosphorylation of HSP27 and TNFα release in vitro .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- FGFR Inhibition : The compound irreversibly binds to FGFRs, leading to downregulation of signaling pathways that promote cancer cell survival and proliferation.

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting kinases involved in cytokine production.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Lung Cancer Model : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mouse models bearing NCI-H520 xenografts.

- Gastric Cancer Trials : Clinical trials involving SNU-16 and KATO III cell lines revealed that the compound could enhance the efficacy of existing chemotherapy regimens by targeting resistant cancer cells.

Propriétés

IUPAC Name |

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMCYUFPXRJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.